molecular formula C19H18N2O8 B13845906 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester

2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester

Cat. No.: B13845906
M. Wt: 402.4 g/mol
InChI Key: GYGAAEDHKPQUQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester involves multiple steps. The starting materials typically include 4-hydroxybenzoic acid and 3-methoxy-3-oxopropylamine. The reaction proceeds through esterification, nitration, and carbamoylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound is generally carried out in batch reactors. The process involves the use of solvents like chloroform, dichloromethane, and ethyl acetate to facilitate the reactions. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester
  • 2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Ethyl Ester

Uniqueness

2-(4-((3-Methoxy-3-oxopropyl)carbamoyl)phenoxy)-5-nitrobenzoic Acid Methyl Ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, allows for unique substitution reactions that are not possible with similar compounds .

Properties

Molecular Formula

C19H18N2O8

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 2-[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenoxy]-5-nitrobenzoate

InChI

InChI=1S/C19H18N2O8/c1-27-17(22)9-10-20-18(23)12-3-6-14(7-4-12)29-16-8-5-13(21(25)26)11-15(16)19(24)28-2/h3-8,11H,9-10H2,1-2H3,(H,20,23)

InChI Key

GYGAAEDHKPQUQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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